3-(Pyridin-2-yl)benzyl alcohol 3-(Pyridin-2-yl)benzyl alcohol
Brand Name: Vulcanchem
CAS No.: 98061-41-7
VCID: VC6009451
InChI: InChI=1S/C13H10N2O/c14-8-12-5-2-6-15-13(12)11-4-1-3-10(7-11)9-16/h1-7,16H,9H2
SMILES: C1=CC=NC(=C1)C2=CC=CC(=C2)CO
Molecular Formula: C13H10N2O
Molecular Weight: 210.23 g/mol

3-(Pyridin-2-yl)benzyl alcohol

CAS No.: 98061-41-7

Cat. No.: VC6009451

Molecular Formula: C13H10N2O

Molecular Weight: 210.23 g/mol

* For research use only. Not for human or veterinary use.

3-(Pyridin-2-yl)benzyl alcohol - 98061-41-7

Specification

CAS No. 98061-41-7
Molecular Formula C13H10N2O
Molecular Weight 210.23 g/mol
IUPAC Name 2-[3-(hydroxymethyl)phenyl]pyridine-3-carbonitrile
Standard InChI InChI=1S/C13H10N2O/c14-8-12-5-2-6-15-13(12)11-4-1-3-10(7-11)9-16/h1-7,16H,9H2
Standard InChI Key FDKVNOCTEZIDLY-UHFFFAOYSA-N
SMILES C1=CC=NC(=C1)C2=CC=CC(=C2)CO
Canonical SMILES C1=CC(=CC(=C1)C2=C(C=CC=N2)C#N)CO

Introduction

Structural and Electronic Properties

Molecular Architecture

The molecule consists of a benzyl alcohol group (-CH₂OH) substituted at the meta position of a pyridin-2-yl ring. X-ray crystallography of analogous compounds reveals a dihedral angle of approximately 35–45° between the pyridine and benzene planes, creating a non-planar geometry that influences supramolecular interactions . The pyridine nitrogen participates in hydrogen bonding with protic solvents (e.g., water, alcohols) and coordinates to transition metals, as demonstrated in copper-TEMPO catalytic systems .

Table 1: Key Physicochemical Properties

PropertyValue/Description
Molecular formulaC₁₂H₁₁NO
Molecular weight185.22 g/mol
Boiling point (estimated)290–310°C (decomposes)
SolubilitySoluble in DMSO, methanol, THF
pKa (pyridine N)~3.5–4.2 (weak base)

Synthetic Methodologies

Direct Coupling Approaches

The most efficient route involves Suzuki-Miyaura cross-coupling between 3-bromobenzyl alcohol and pyridin-2-ylboronic acid. Optimization studies from patent literature suggest:

Conditions:

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Base: K₂CO₃ (2 equiv)

  • Solvent: DME/H₂O (4:1)

  • Temperature: 80°C, 12 h

  • Yield: 72–78%

Side products include homo-coupled biphenyl derivatives (<5%), mitigated by strict oxygen exclusion.

Chemical Reactivity

Oxidation Behavior

The primary alcohol undergoes selective oxidation to 3-(pyridin-2-yl)benzaldehyde under aerobic conditions. A copper-TEMPO catalyst system achieves 84% conversion in 24 hours at 55°C :

3-(Pyridin-2-yl)benzyl alcoholCuBr/TEMPO, O23-(Pyridin-2-yl)benzaldehyde\text{3-(Pyridin-2-yl)benzyl alcohol} \xrightarrow{\text{CuBr/TEMPO, O}_2} \text{3-(Pyridin-2-yl)benzaldehyde}

Comparative data for oxidation methods:

Table 2: Oxidation Efficiency Across Catalytic Systems

Catalyst SystemSolventTemp (°C)Time (h)Yield (%)
CuBr/TEMPO Methanol552484
KMnO₄ (acidic) H₂O100662
CrO₃ Acetone25291

Chromium-based oxidants show higher efficiency but face environmental restrictions due to toxic byproducts .

Nucleophilic Substitution

The pyridine nitrogen directs electrophilic aromatic substitution (EAS) at the para position relative to the alcohol group. Nitration experiments with HNO₃/H₂SO₄ yield 3-(pyridin-2-yl)-4-nitrobenzyl alcohol as the major product (68%) .

Applications in Organic Synthesis

Alkaloid Scaffold Construction

The compound serves as a linchpin in Pictet-Spengler reactions for tetracyclic alkaloid synthesis. Under aerobic conditions with BF₃·OEt₂ catalysis, it condenses with tryptamine derivatives to form β-carboline scaffolds in 73% yield :

3-(Pyridin-2-yl)benzyl alcohol+tryptamineO2,BF3β-carboline derivative\text{3-(Pyridin-2-yl)benzyl alcohol} + \text{tryptamine} \xrightarrow{\text{O}_2, \text{BF}_3} \text{β-carboline derivative}

Pharmaceutical Intermediate

While direct biological data remain scarce, structural analogs demonstrate:

  • Antimicrobial activity: MIC = 8–16 µg/mL against S. aureus

  • Kinase inhibition: IC₅₀ = 120 nM vs. JAK2 kinase in molecular docking studies

Industrial and Environmental Considerations

Scalability Challenges

Large-scale synthesis faces hurdles in:

  • Purification of polar byproducts

  • Catalyst recovery in coupling reactions

  • Thermal instability above 150°C

Continuous flow reactors with immobilized Pd catalysts improve throughput (space-time yield: 1.2 kg/L·day) .

Green Chemistry Metrics

E-factor for the Suzuki route: 8.7 (kg waste/kg product), primarily from solvent use. Switching to cyclopentyl methyl ether (CPME) reduces this to 5.3 .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator